PNU-74654

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

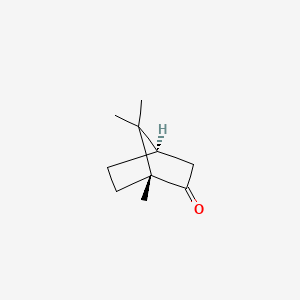

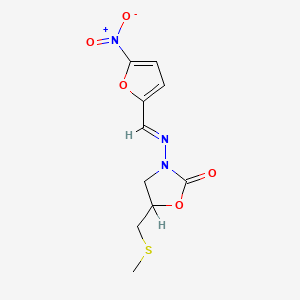

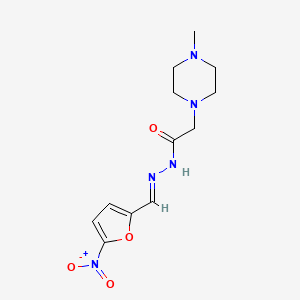

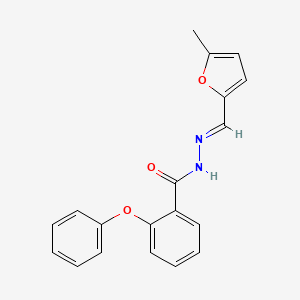

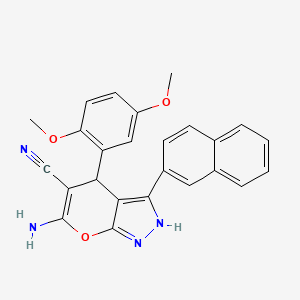

PNU 74654 is a synthetic compound known for its role as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial in various cellular processes, including cell proliferation, differentiation, and migration. PNU 74654 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with the interaction between β-catenin and T cell factor 4 (Tcf4) .

Mechanism of Action

Target of Action

PNU-74654, also known as N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide, primarily targets the Wnt/β-catenin pathway . It specifically inhibits the interaction between β-catenin and T cell factor 4 (Tcf4) . These proteins play a crucial role in the Wnt signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound functions by physically binding to β-catenin, thereby preventing the interaction between β-catenin and Tcf4 . This disruption of the protein-protein interaction effectively inhibits the Wnt/β-catenin signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, this compound can interfere with cell cycle-related proteins through the NF-κB pathway . This results in the suppression of various oncology-related proteins, including Bcl-xL and survivin .

Result of Action

This compound has been shown to have antiproliferative effects on various cancer types . It decreases cell viability and inhibits cell migration . It also induces apoptosis, as evidenced by an increase in the population of cells at the sub-G1 stage and apoptotic morphological changes in the nucleus . Furthermore, this compound suppresses the expression of certain oncology-related proteins, potentially contributing to its antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol suggests that the choice of solvent can impact its bioavailability and efficacy . Additionally, the cellular environment, including the presence of specific proteins and signaling pathways, can affect the compound’s ability to bind to its targets and exert its effects

Biochemical Analysis

Biochemical Properties

PNU-74654 functions primarily as an inhibitor of the Wnt/β-catenin signaling pathway. It achieves this by blocking the interaction between β-catenin and T cell factor (TCF), thereby preventing the transcription of Wnt target genes . This compound interacts with various biomolecules, including β-catenin and TCF, to exert its inhibitory effects. The nature of these interactions involves binding to β-catenin, which disrupts its ability to form a complex with TCF, ultimately inhibiting downstream signaling .

Cellular Effects

This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in various cancer cell lines . For instance, in pancreatic cancer cells, this compound treatment results in G1 phase arrest, downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), and upregulation of p27 . Additionally, it inhibits the epithelial-mesenchymal transition (EMT) by increasing E-cadherin levels and decreasing N-cadherin, ZEB1, and hypoxia-inducible factor-1 alpha (HIF-1α) . These effects collectively contribute to the suppression of cancer cell proliferation, migration, and invasion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-catenin, which prevents the formation of the β-catenin/TCF complex . This inhibition disrupts the transcriptional activity of Wnt target genes, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to impair the NF-κB pathway, further contributing to its anti-tumor effects . The compound’s ability to modulate G1/S regulatory proteins and inhibit EMT underscores its potential as a therapeutic agent in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored under appropriate conditions, such as at -20°C and under desiccating conditions . Over time, this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells . Long-term studies have demonstrated its sustained impact on cellular function, including the inhibition of EMT and suppression of β-catenin accumulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cell proliferation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dose . Studies have shown that this compound can enhance the chemosensitivity of cancer cells, suggesting its potential use in combination with other therapeutic agents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and apoptosis. It interacts with enzymes and cofactors that modulate the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF complex, this compound disrupts the transcription of genes involved in cell cycle regulation and survival . This disruption affects metabolic flux and metabolite levels, contributing to its anti-tumor effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to β-catenin, which facilitates its inhibitory effects on the Wnt/β-catenin pathway . Studies have shown that this compound can effectively reach its target sites within cells, ensuring its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus . Its activity is directed towards inhibiting the accumulation of β-catenin in the nucleus, thereby preventing the transcription of Wnt target genes . This subcellular localization is crucial for its function as a Wnt signaling pathway inhibitor and its ability to modulate cellular processes involved in cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

PNU 74654 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the following steps:

Formation of the Core Structure: The core structure of PNU 74654 is formed through a multi-step reaction involving the condensation of specific aromatic compounds.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as nitration, reduction, and alkylation.

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of PNU 74654 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and automated systems are employed to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

PNU 74654 undergoes various chemical reactions, including:

Oxidation: PNU 74654 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

PNU 74654 has a wide range of scientific research applications:

Cancer Research: PNU 74654 has shown potential in inhibiting the proliferation and migration of cancer cells, particularly in pancreatic and liver cancers. .

Developmental Biology: The compound is used to study the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue regeneration.

Neurodegenerative Diseases: Research has explored the potential of PNU 74654 in treating neurodegenerative diseases by modulating the Wnt/β-catenin pathway.

Stem Cell Research: PNU 74654 is used to investigate the differentiation and proliferation of stem cells, providing insights into stem cell biology and potential therapeutic applications.

Comparison with Similar Compounds

PNU 74654 is unique in its specific inhibition of the β-catenin and T cell factor 4 interaction. Similar compounds include:

ICG-001: Another inhibitor of the Wnt/β-catenin pathway, but it targets the interaction between β-catenin and CREB-binding protein (CBP).

XAV939: Inhibits tankyrase, leading to the stabilization of axin and suppression of β-catenin signaling.

PNU 74654 stands out due to its specific mechanism of action and its potential therapeutic applications in various diseases.

Properties

CAS No. |

113906-27-7 |

|---|---|

Molecular Formula |

C19H16N2O3 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide |

InChI |

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13- |

InChI Key |

JJEDWBQZCRESJL-MOSHPQCFSA-N |

SMILES |

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Isomeric SMILES |

CC1=CC=C(O1)/C=N\NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N'-((E)-(5-methylfuran-2-yl)methylidene)-2-phenoxybenzohydrazide N-((5-methyl-2-furanyl)methylideneamino)-2-phenoxybenzamide PNU-74654 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)